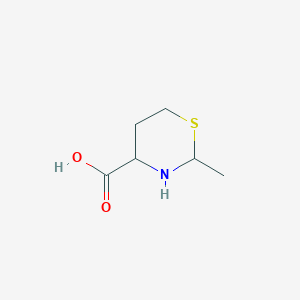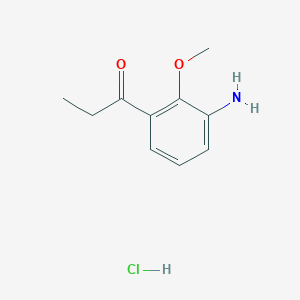
2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one is an organic compound with the molecular formula C15H15ClO2 and a molecular weight of 262.73 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a naphthalene ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one typically involves the reaction of 6-methoxy-2-naphthylmagnesium bromide with 2-chlorobutyryl chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
- Preparation of 6-methoxy-2-naphthylmagnesium bromide by reacting 6-methoxy-2-bromonaphthalene with magnesium in dry ether.
- Addition of 2-chlorobutyryl chloride to the Grignard reagent to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(6-methoxynaphthalen-2-yl)propan-1-one
- 2-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)butan-1-one
- 2-Chloro-1-(6-methoxynaphthalen-2-yl)ethanone
- 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one
Uniqueness
2-Chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on a naphthalene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
834914-18-0 |
|---|---|
Formule moléculaire |
C15H15ClO2 |
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
2-chloro-1-(6-methoxynaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C15H15ClO2/c1-3-14(16)15(17)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9,14H,3H2,1-2H3 |
Clé InChI |
CXQNZDGRJHYFMO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)

![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)




